Ethyl 6-bromo-1-hydroxy-2-naphthoate
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Overview
Description
Ethyl 6-bromo-1-hydroxy-2-naphthoate is an organic compound with the molecular formula C13H11BrO3. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 1st position, and an ethyl ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-hydroxy-2-naphthoate typically involves the bromination of 2-naphthol followed by esterification. One common method includes:
Bromination: 2-naphthol is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 6th position.
Esterification: The resulting 6-bromo-2-naphthol is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodide ions in an aromatic Finkelstein reaction.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the hydroxyl group.
Reduction: Lithium aluminum hydride for reduction of the hydroxyl group.
Hydrolysis: Aqueous sodium hydroxide for ester hydrolysis
Major Products
6-Iodo-1-hydroxy-2-naphthoate: Formed from the substitution of the bromine atom.
6-Bromo-1-oxo-2-naphthoate: Formed from the oxidation of the hydroxyl group.
6-Bromo-1-hydroxy-2-naphthoic acid: Formed from the hydrolysis of the ester group
Scientific Research Applications
Ethyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of functional materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Bromo-2-naphthoic acid: Lacks the ester group, making it more acidic and less lipophilic.
Uniqueness
Ethyl 6-bromo-1-hydroxy-2-naphthoate is unique due to the combination of its bromine atom, hydroxyl group, and ethyl ester group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
Molecular Formula |
C13H11BrO3 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 6-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3 |
InChI Key |
JXEHPDXVUBNIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
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